- Antimycobacterial activity of cinnamate-based esters of the triterpenes betulinic, oleanolic and ursolic acids, Chemical & Pharmaceutical Bulletin, 2008, 56(2), 194-198
Cas no 97534-10-6 (benzyl 2,2-dimethyl-3-oxopropanoate)
97534-10-6 structure
Product Name:benzyl 2,2-dimethyl-3-oxopropanoate
CAS番号:97534-10-6
MF:C39H54O6
メガワット:618.842472553253
CID:1080669
PubChem ID:24873431
Update Time:2024-03-01
benzyl 2,2-dimethyl-3-oxopropanoate 化学的及び物理的性質
名前と識別子
-
- 3-O-Caffeoyloleanolic acid
- Oleanolic acid 3-O-caffeate
- Oleanolic acid caffeate
- (3β)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]olean-12-en-28-oic acid (ACI)
- Olean-12-en-28-oic acid, 3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-, (3β)- (9CI)
- 3β-O-Caffeoyl-12-oleanen-28-oic acid
- AKOS025288382
- 97534-10-6
- (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- FS-8638
- CS-0017724
- HY-N1855
- benzyl 2,2-dimethyl-3-oxopropanoate
-
- インチ: 1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44)/b13-9+/t26-,29-,30+,31-,36-,37+,38+,39-/m0/s1
- InChIKey: OJEUMHQEAMVIBI-SBXAJAQGSA-N
- ほほえんだ: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1CC=C1[C@@H]3CC(C)(C)CC[C@@]3(CC[C@@]21C)C(=O)O)OC(=O)/C=C/C1C=CC(O)=C(O)C=1)(C)C
計算された属性
- せいみつぶんしりょう: 618.39200
- どういたいしつりょう: 618.39203944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 45
- 回転可能化学結合数: 5
- 複雑さ: 1260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.492
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- 色と性状: Powder
- PSA: 104.06000
- LogP: 8.90910
benzyl 2,2-dimethyl-3-oxopropanoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
benzyl 2,2-dimethyl-3-oxopropanoate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B537153-10mg |
benzyl 2,2-dimethyl-3-oxopropanoate |
97534-10-6 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B537153-50mg |
benzyl 2,2-dimethyl-3-oxopropanoate |
97534-10-6 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B537153-100mg |
benzyl 2,2-dimethyl-3-oxopropanoate |
97534-10-6 | 100mg |
$ 340.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O83920-5mg |
3-O-Caffeoyloleanolic acid |
97534-10-6 | 5mg |
¥4000.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2969-1 mg |
3-O-Caffeoyloleanolic acid |
97534-10-6 | 1mg |
¥2035.00 | 2022-04-26 | ||
| A2B Chem LLC | AI65470-5mg |
3-O-Caffeoyloleanolic acid |
97534-10-6 | 98.0% | 5mg |
$660.00 | 2024-07-18 | |
| TargetMol Chemicals | TN2969-1 ml * 10 mm |
3-O-Caffeoyloleanolic acid |
97534-10-6 | 1 ml * 10 mm |
¥ 4230 | 2024-07-20 | ||
| TargetMol Chemicals | TN2969-5 mg |
3-O-Caffeoyloleanolic acid |
97534-10-6 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2969-1 mL * 10 mM (in DMSO) |
3-O-Caffeoyloleanolic acid |
97534-10-6 | 1 mL * 10 mM (in DMSO) |
¥ 4230 | 2023-09-08 | ||
| TargetMol Chemicals | TN2969-5mg |
3-O-Caffeoyloleanolic acid |
97534-10-6 | 5mg |
¥ 2760 | 2024-07-20 |
benzyl 2,2-dimethyl-3-oxopropanoate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: (±)-Camphorsulfonic acid Solvents: Methanol ; 4 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Pentacyclic triterpenoids and derivatives and their preparation, pharmaceutical compositions and use in the treatment of neurodegenerative diseases, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Camphorsulfonic acid Solvents: Methanol ; 4 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Semi-synthesis and Structure-Activity Relationship of Neuritogenic Oleanene Derivatives, ChemMedChem, 2018, 13(18), 1972-1977
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Dimethylformamide , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, acidified, rt
リファレンス
- 3-O-Caffeoyl-oleate type pentacyclic triterpenoid ester derivative, preparation method and medical application, China, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Caffeic acid esters as radical scavengers, antiinflammatory agents and preneoplasm inhibitors in cosmetic, pharmaceutical and nutritional compositions, Germany, , ,
benzyl 2,2-dimethyl-3-oxopropanoate Raw materials
- (3β)-3-[[(2E)-3-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1-oxo-2-propen-1-yl]oxy]olean-12-en-28-oic acid
- (3β)-3-[[3-[3,4-Bis(acetyloxy)phenyl]-1-oxo-2-propen-1-yl]oxy]olean-12-en-28-oic acid
- Ethyl (3β)-3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]olean-12-en-28-oate
benzyl 2,2-dimethyl-3-oxopropanoate Preparation Products
benzyl 2,2-dimethyl-3-oxopropanoate 関連文献
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
97534-10-6 (benzyl 2,2-dimethyl-3-oxopropanoate) 関連製品
- 80832-44-6(Lup-20(29)-en-28-oic acid,3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (3b)-)
- 121064-78-6(Urs-12-en-28-oic acid,2,19-dihydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(2a,3b)-)
- 162059-94-1(Myriceric acid C)
- 143773-52-8(3-O-Coumaroylasiatic acid)
- 32451-88-0(Isochlorogenic acid C)
- 151334-06-4(3-O-p-Coumaroyloleanolic acid)
- 55497-79-5(Olean-12-en-28-oic acid,27-[[(2E)-3-(3,4-dihydroxyphenyl)-1- oxo-2-propenyl]oxy]-3-hydroxy-,(3â)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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